

# Comparative Analysis of Biomarkers for SG001 Efficacy in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Odn BW001 |           |
| Cat. No.:            | B15140150 | Get Quote |

A detailed guide for researchers and drug development professionals on the predictive biomarkers for the novel anti-PD-1 antibody, SG001, in the context of current cancer immunotherapy strategies. This report outlines key efficacy data, compares SG001 with established alternatives, and provides comprehensive experimental methodologies.

#### Introduction

SG001 is a fully humanized IgG4 monoclonal antibody that targets the programmed death-1 (PD-1) receptor, a critical immune checkpoint. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, SG001 is designed to restore the anti-tumor activity of the immune system. This guide provides a comparative analysis of biomarkers that can predict the clinical efficacy of SG001 and other PD-1/PD-L1 inhibitors, supported by experimental data and detailed protocols. The use of such biomarkers is crucial for patient selection, optimizing treatment strategies, and advancing the development of personalized cancer therapies.[1][2]

### **Biomarkers for SG001 Efficacy**

The clinical efficacy of PD-1 inhibitors like SG001 can be predicted by several key biomarkers. These biomarkers help in identifying patients who are most likely to respond to the therapy.

Table 1: Key Biomarkers for SG001 Efficacy



| Biomarker                                | Description                                                                                                    | Clinical Significance                                                                                                                                                    |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PD-L1 Expression                         | The level of Programmed  Death-Ligand 1 (PD-L1)  expression on tumor cells or tumor-infiltrating immune cells. | Higher PD-L1 expression is often correlated with better response rates to PD-1/PD-L1 inhibitors.[1]                                                                      |
| Tumor Mutational Burden<br>(TMB)         | The total number of mutations per coding area of a tumor genome.                                               | High TMB is associated with the production of neoantigens, which can stimulate an antitumor immune response, leading to improved outcomes with checkpoint inhibitors.[1] |
| Microsatellite Instability (MSI)         | A condition of genetic hypermutability that results from impaired DNA Mismatch Repair (MMR).                   | Tumors with high MSI (MSI-H) or deficient MMR (dMMR) are highly responsive to PD-1 blockade, irrespective of the tumor's origin.                                         |
| Tumor-Infiltrating Lymphocytes<br>(TILs) | The presence and density of lymphocytes, particularly CD8+ T cells, within the tumor microenvironment.         | A pre-existing anti-tumor immune response, indicated by the presence of TILs, is often a prerequisite for the efficacy of checkpoint inhibitors.                         |

## **Comparative Efficacy of SG001**

SG001 has demonstrated clinically meaningful efficacy in patients with previously treated recurrent or metastatic cervical cancer.[1] The following table compares the efficacy of SG001 with another widely used PD-1 inhibitor, Pembrolizumab, in a similar patient population.

Table 2: Comparative Efficacy of SG001 vs. Pembrolizumab in Recurrent/Metastatic Cervical Cancer



| Efficacy Endpoint                 | SG001 (Phase lb)[1] | Pembrolizumab<br>(KEYNOTE-158)     |
|-----------------------------------|---------------------|------------------------------------|
| Objective Response Rate (ORR)     | 25.3%               | 14.3% (in PD-L1 positive patients) |
| Disease Control Rate (DCR)        | 63.7%               | 36.8%                              |
| Median Time to Response (TTR)     | 1.4 months          | 2.1 months                         |
| Median Duration of Response (DoR) | Not Reached         | Not Reached                        |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of the biomarkers discussed.

#### PD-L1 Immunohistochemistry (IHC)

Objective: To determine the expression level of PD-L1 in tumor tissue.

#### Protocol:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
- Antigen retrieval is performed using a high pH, heat-induced epitope retrieval solution.
- Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
- Sections are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3 for Pembrolizumab or a specific antibody for SG001).
- Detection is achieved using a polymer-based detection system and a chromogen such as DAB.
- Slides are counterstained with hematoxylin.



 PD-L1 expression is scored using the Combined Positive Score (CPS) or Tumor Proportion Score (TPS), which assesses the percentage of PD-L1 expressing tumor cells and immune cells.

## **Tumor Mutational Burden (TMB) Analysis**

Objective: To quantify the number of somatic mutations in the tumor genome.

#### Protocol:

- DNA is extracted from both the tumor tissue and a matched normal blood sample.
- Next-Generation Sequencing (NGS) is performed on the extracted DNA to sequence the whole exome or a large panel of cancer-related genes.
- The sequencing data from the tumor and normal samples are compared to identify somatic mutations.
- The total number of non-synonymous somatic mutations is divided by the size of the coding region sequenced to calculate the TMB, expressed as mutations per megabase (mut/Mb).

### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SG001 and the workflow for biomarker analysis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Efficacy, safety and biomarkers of SG001 for patients with previously treated recurrent or metastatic cervical cancer: an open-label, multicenter, phase Ib trial - PMC



[pmc.ncbi.nlm.nih.gov]

- 2. Expression biomarkers for clinical efficacy and outcome prediction in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Biomarkers for SG001 Efficacy in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140150#biomarkers-for-odn-bw001-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com